4-(Chloromethyl)-3-fluorobenzonitrile
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Overview
Description
4-(Chloromethyl)-3-fluorobenzonitrile is an organic compound with the molecular formula C8H5ClFN It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group at the 4-position and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3-fluorobenzonitrile typically involves the chloromethylation of 3-fluorobenzonitrile. One common method is the reaction of 3-fluorobenzonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc iodide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles are used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and chlorosulfonic acid are used under controlled conditions to avoid overreaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Electrophilic Aromatic Substitution: Nitro and sulfonyl derivatives.
Oxidation and Reduction: Carboxylic acids and amines.
Scientific Research Applications
4-(Chloromethyl)-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3-fluorobenzonitrile involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The fluorine atom can influence the compound’s reactivity and stability, affecting its interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)benzonitrile
- 3-Fluorobenzonitrile
- 4-(Chloromethyl)-2-fluorobenzonitrile
Uniqueness
4-(Chloromethyl)-3-fluorobenzonitrile is unique due to the presence of both a chloromethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.
Properties
IUPAC Name |
4-(chloromethyl)-3-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJIJFADGURZGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431444 |
Source
|
Record name | 4-(Chloromethyl)-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345903-03-9 |
Source
|
Record name | 4-(Chloromethyl)-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-3-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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